Summary: UA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer
Methods: The anti-cancer properties of UA have been studied in both in vitro and in vivo models.
Summary: UA has been investigated for its ability to promote muscle growth and improve exercise performance
Summary: UA has shown positive effects on metabolic syndrome, including obesity, insulin resistance, and hyperlipidemia
Summary: UA has been shown to have positive effects on lipid metabolism
Methods: The effects of UA on lipid metabolism have been studied in both in vitro and in vivo models.
Summary: UA may help regulate body weight by increasing energy expenditure and reducing fat accumulation
Summary: UA has been shown to have neuroprotective effects, potentially improving cognitive deficits .
Summary: UA has shown positive effects on cardiovascular conditions .
Methods: The effects of UA on cardiovascular diseases have been studied in both in vitro and in vivo models.
Summary: UA has been investigated for its potential in skin aging treatment
Methods: The effects of UA on skin aging have been studied in both in vitro and in vivo models
Summary: UA has been shown to have protective effects in liver diseases .
Methods: The effects of UA on liver diseases have been studied in both in vitro and in vivo models
Summary: UA has been investigated for its potential in diabetes treatment
Methods: The effects of UA on diabetes have been studied in both in vitro and in vivo models
Results: UA enhances insulin signaling, improving glucose uptake by cells and reducing insulin resistance.
Summary: UA has been shown to have neuroprotective effects, potentially improving cognitive deficits
Summary: UA has been shown to have potent wound healing effects .
Methods: The wound healing effects of UA have been studied in both in vitro and in vivo models
Ursolic acid, scientifically known as 3 β-hydroxy-urs-12-en-28-oic acid, is a pentacyclic triterpenoid primarily found in the epicuticular waxes of apples and in various fruits, herbs, and spices such as rosemary and thyme. This compound has drawn significant attention due to its diverse biological activities and potential health benefits. Structurally, it consists of a C-30 backbone formed from isoprenoid units, featuring five interconnected rings (A, B, C, D, and E) .
The mechanism of action of ursolic acid is a complex area of ongoing research. Studies suggest it may influence various cellular pathways involved in inflammation, cell proliferation, and metabolism [].
Ursolic acid may suppress the activity of inflammatory molecules like NF-κB, thereby reducing inflammation.
Studies suggest ursolic acid may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation through various mechanisms.
Ursolic acid might activate AMPK, a cellular energy sensor that promotes fat burning and muscle growth, potentially leading to body composition changes.
These modifications allow for the synthesis of numerous analogues that are evaluated for specific biological activities.
Ursolic acid exhibits a wide range of biological activities:
The synthesis of ursolic acid and its derivatives can be achieved through several methods:
Ursolic acid has several applications across different fields:
Studies on the interactions of ursolic acid with biological systems have revealed its potential mechanisms of action:
These interactions highlight its multifaceted role in biological systems.
Ursolic acid shares structural similarities with several other triterpenoids. Here are some notable compounds for comparison:
Ursolic acid's unique combination of anticancer, anti-inflammatory, and metabolic effects distinguishes it from these similar compounds, making it a significant focus of research in various health-related fields.
Plant cells assemble ursolic acid from the universal five-carbon building block isopentenyl diphosphate. Two parallel metabolic routes generate this precursor:
Isopentenyl diphosphate units condense to yield squalene, which is epoxidised to 2,3-oxidosqualene. Folding of this linear thirty-carbon substrate inside oxidosqualene cyclase triggers a concerted polycyclisation that delivers the pentacyclic scaffold alpha amyrin, the specific precursor of ursolic acid [2]. Alpha amyrin synthases differ widely in catalytic efficiency and product bias (Table 1).
Plant source of cyclase | Specific activity (micromoles min⁻¹ mg⁻¹) | Alpha amyrin share of total products | Study |
---|---|---|---|
Malus domestica oxidosqualene cyclase 1 | 0.0293 | 86% | 43 |
Eriobotrya japonica alpha amyrin synthase | 0.0032 | 80% | 43 |
Once alpha amyrin forms, a sequence of three successive oxidations at carbon-28—hydroxylation, aldehyde formation and final carboxylation—produces ursolic acid. These steps are catalysed by cytochrome P-four-hundred-fifty family 716 subfamily A polypeptides that accept the triterpenoid backbone and use molecular oxygen and the reduced form of nicotinamide adenine dinucleotide phosphate as co-substrates [3] [4]. A comparative yeast study (Table 2) shows pronounced enzyme- and species-dependent differences in titre.
Oxidase (family 716 A polypeptide) | Plant origin | Ursolic acid titre in engineered yeast (micrograms l⁻¹) | Preferred backbone | Reference |
---|---|---|---|---|
Polypeptide 48 | Olea europaea | 360 ± 125 | alpha amyrin | 42 |
Polypeptide 12 | Medicago truncatula | 62 ± 10 | alpha amyrin | 42 |
The distinctive ursane skeleton differs from the earlier dammarane intermediate by an expanded D-ring and a contracted E-ring. Feeding experiments with [3,5-¹³C₂]- and [4-²H₂,2-¹³C]-mevalonolactone to suspension cultures of Perilla frutescens traced the carbon migrations and hydrogen shifts underpinning these rearrangements [5]. The doubly-labelled substrate was incorporated into positions C-19 and C-28 of the product, proving that ring expansion occurs prior to final oxidation and that the new carboxyl group derives from the original methyl substituent of squalene.
Isotopic precursor supplied | Label recovered in ursolic acid | Mechanistic conclusion | Reference |
---|---|---|---|
[3,5-¹³C₂]-mevalonolactone | C-18 and C-19 | Carbon skeleton rearranges before oxidation | 56 |
[4-²H₂,2-¹³C]-mevalonolactone | ²H at C-13, ¹³C at C-28 | 1,2-Hydride migration participates in D/E ring construction | 56 |
Direct enzymological evidence for backbone migration emerged from incubating 22,23-dihydro-2,3-oxidosqualene with recombinant pea beta amyrin synthase. The modified substrate, lacking the terminal double bond, generated euph-7-en-3-β-ol and bacchar-12-en-3-β-ol in a four-to-one ratio, demonstrating that skeletal reorganisation and 1,2-hydride shifts can proceed even in the absence of full π-electron participation [6]. Additional work with substrate analogues bearing ethyl substitution at carbon-15 showed that oxidosqualene-lanosterol cyclase forms its six-membered C-ring through ring expansion of an initially five-membered intermediate [7]. These studies corroborate the earlier isotopic data and place hydride migration at the heart of pentacyclic triterpene diversity.
Regulatory control is exerted at multiple enzymatic levels:
Transcriptional coordination – In legumes, expression of cytochrome P-four-hundred-fifty family 716 polypeptide 12 is tightly co-regulated with beta amyrin synthase transcripts, ensuring provision of both backbone and oxidase activities within the same tissue [8].
Electron-transfer partnership – Cytochrome P-four-hundred-fifty monooxygenases require electrons from nicotinamide adenine dinucleotide phosphate dependent cytochrome P-four-hundred-fifty reductases. Comparative analysis in three legume species revealed that class I reductases, although more weakly expressed, supply electrons to family 716 oxidases more efficiently than class II isoforms [9]. Co-expression of the appropriate reductase with the oxidase in Nicotiana benthamiana leaves increased ursolic acid accumulation from twenty-seven to thirty-five milligrams per gram dry weight [10].
Catalytic fine-tuning by protein engineering – Substituting aspartate 122 and glutamine 358 in family 716 polypeptide 12 raised the catalytic turnover for alpha amyrin carboxylation three-fold without altering product profile [11].
Metabolic flux redirection – A modular engineering strategy in Saccharomyces cerevisiae that overexpressed the full mevalonate pathway, stabilised squalene epoxidase and optimised acetyl-coenzyme A supply achieved one thousand eighty-three milligrams per litre ursolic acid in shake-flask culture, the highest microbial titre reported to date [12].
Regulatory factor | Experimental manipulation | Outcome for ursolic acid yield | Reference |
---|---|---|---|
Matching reductase class | Co-expressed class I reductase with oxidase in tobacco leaves | 1.3-fold increase | 65 |
Active-site mutations (D122Q + Q358P) | Engineered oxidase expressed in yeast | Three-fold higher catalytic efficiency | 48 |
Pathway modularisation | Five-module redesign in yeast | One thousand eighty-three milligrams per litre | 10 |